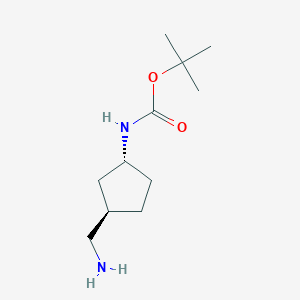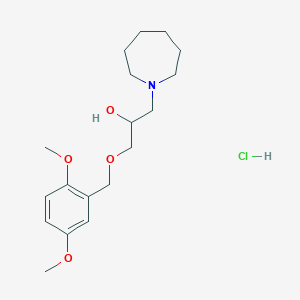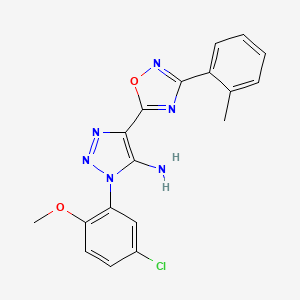
1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine" typically involves multi-step chemical reactions, including cyclization, substitution, and condensation steps, to introduce various functional groups into the core structure. For instance, Bektaş et al. (2010) described the synthesis of 1,2,4-triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing a methodological approach that could be relevant for synthesizing the compound (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the one under discussion often reveals a complex architecture with multiple rings, such as triazole and oxadiazole, offering a variety of interaction points for biological targets. Wu et al. (2021) conducted a detailed structural analysis using spectroscopy and X-ray crystallography, complemented by density functional theory (DFT) calculations, to elucidate the geometry, molecular electrostatic potential, and frontier molecular orbitals of related compounds (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole and oxadiazole derivatives includes their ability to undergo various organic transformations, such as N-alkylation, Mannich reactions, and Schiff base formation. These reactions are crucial for modifying the chemical properties of the compounds for specific applications, as demonstrated by Bektaş et al. (2010) in their synthesis of antimicrobial compounds (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, of compounds like "1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine," are influenced by their molecular structure. Such properties are critical for determining the compound's suitability for specific scientific or industrial applications. Although specific data on this compound were not found, studies like those by Wu et al. (2021) provide insights into the analytical techniques used to characterize these aspects of similar molecules (Wu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds related to 1-(5-chloro-2-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities, showing good to moderate efficacy against various microorganisms. This suggests their potential utility in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Applications
Research has also focused on the anticancer properties of similar compounds. A study on the synthesis and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives revealed that they exhibit good to moderate activity against human cancer cell lines. These findings underscore the potential of such compounds in cancer therapy (Yakantham et al., 2019).
Nematocidal Applications
In the field of agriculture, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and found to exhibit promising nematocidal activity against Bursaphelenchus xylophilus. This highlights the potential application of these compounds in controlling nematode pests that affect crops (Liu et al., 2022).
Additional Applications
Further studies have investigated the photochemical properties of 1,2,4-oxadiazoles and their derivatives, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. These studies not only contribute to our understanding of the chemical behavior of these compounds under light exposure but also open avenues for their application in materials science and photopharmacology (Buscemi et al., 1996).
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-10-5-3-4-6-12(10)17-21-18(27-23-17)15-16(20)25(24-22-15)13-9-11(19)7-8-14(13)26-2/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMYJJUTOLBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

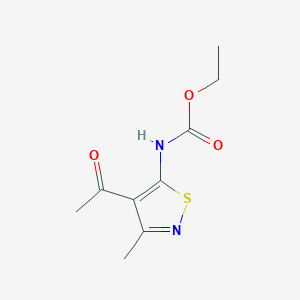
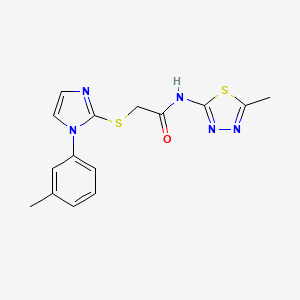
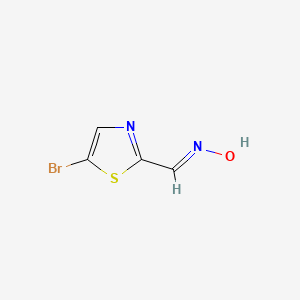
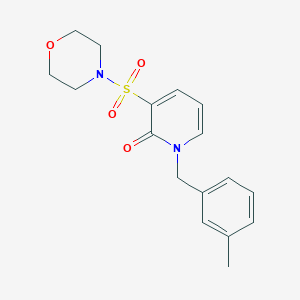
![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)
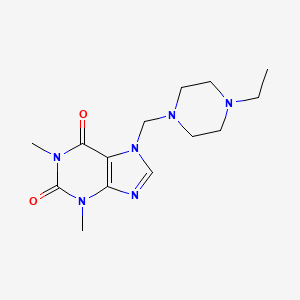
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
